Capiri - 1100690-10-5

Capiri

Catalog Number: EVT-1583833
CAS Number: 1100690-10-5
Molecular Formula: C48H60FN7O12
Molecular Weight: 946 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Capiri, a combination of capecitabine and irinotecan, is a chemotherapy regimen primarily used in the treatment of metastatic colorectal cancer. Capecitabine is an oral prodrug of fluorouracil, while irinotecan is a topoisomerase I inhibitor. This combination aims to enhance the efficacy of treatment while managing toxicity levels.

Source

Capecitabine is derived from fluorouracil and is utilized for its ability to target cancer cells selectively. Irinotecan, originally derived from the plant Camptotheca acuminata, has been extensively studied for its role in cancer therapy. The combination therapy has been evaluated in various clinical trials to determine its effectiveness and safety profile in patients with metastatic colorectal cancer.

Classification

Capiri falls under the category of chemotherapy agents specifically designed for treating solid tumors, particularly colorectal cancer. It is classified as a combination chemotherapy regimen due to its use of two different drugs that target cancer cells through distinct mechanisms.

Synthesis Analysis

Methods

The synthesis of capecitabine involves several steps, including the conversion of 5-fluorouracil into an oral form. The production process typically entails:

  1. Chemical Modification: The introduction of a carbamate group to 5-fluorouracil to enhance its oral bioavailability.
  2. Purification: The resulting compound undergoes purification processes to remove impurities and ensure drug efficacy.

Irinotecan is synthesized through chemical processes that involve the modification of camptothecin derivatives, focusing on optimizing its pharmacokinetic properties.

Technical Details

  • Capecitabine: The synthesis involves multiple steps including protection and deprotection reactions, leading to the formation of the final product.
  • Irinotecan: The synthesis typically involves the formation of lactone and carboxylate forms, with careful control over pH to favor the active lactone form during administration.
Molecular Structure Analysis

Structure

The molecular structure of capecitabine can be represented as follows:

  • Capecitabine: C15_{15}H22_{22}F2_{2}N2_{2}O6_{6}
  • Irinotecan: C21_{21}H19_{19}N3_{3}O5_{5}

Both compounds possess unique functional groups that contribute to their mechanism of action against cancer cells.

Data

  • Molecular Weight:
    • Capecitabine: 359.35 g/mol
    • Irinotecan: 586.68 g/mol
  • Solubility:
    • Capecitabine: Soluble in water
    • Irinotecan: Moderately soluble in water
Chemical Reactions Analysis

Reactions

The mechanism of action for capiri involves several key reactions:

  1. Activation of Capecitabine: Upon administration, capecitabine is converted into fluorouracil through enzymatic processes in the liver.
  2. Topoisomerase Inhibition by Irinotecan: Irinotecan exerts its effects by inhibiting topoisomerase I, preventing DNA replication and leading to cell death.

Technical Details

The interaction between capecitabine and irinotecan enhances their therapeutic efficacy by targeting different phases of the cell cycle. The combination allows for a synergistic effect where both drugs can work together to improve treatment outcomes.

Mechanism of Action

Process

The mechanism of action for capiri involves:

  1. Fluorouracil Activity: Fluorouracil interferes with RNA processing and DNA synthesis by inhibiting thymidylate synthase.
  2. Irinotecan Activity: Irinotecan stabilizes the topoisomerase I-DNA complex, leading to DNA strand breaks during replication.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance:
    • Capecitabine: White crystalline powder
    • Irinotecan: Yellowish powder
  • Melting Point:
    • Capecitabine: Approximately 150 °C
    • Irinotecan: Approximately 170 °C

Chemical Properties

  • pH Stability:
    • Capecitabine is stable at a neutral pH but can degrade under acidic conditions.
    • Irinotecan's stability is influenced by pH; it prefers slightly acidic environments for optimal activity.
Applications

Capiri is primarily used in clinical oncology for:

  • Treatment of Metastatic Colorectal Cancer: It serves as a second-line therapy after failure of first-line treatments.
  • Combination Therapy Studies: Ongoing research explores its efficacy when combined with other agents like bevacizumab, aiming to improve patient outcomes while minimizing side effects.

Properties

CAS Number

1100690-10-5

Product Name

Capiri

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

Molecular Formula

C48H60FN7O12

Molecular Weight

946 g/mol

InChI

InChI=1S/C33H38N4O6.C15H22FN3O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t33-;8-,10-,11-,13-/m01/s1

InChI Key

PGMBSCDPACPRSG-SCSDYSBLSA-N

SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O.CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7

Synonyms

XELIRI
capecitabine-irinotecan combination
CAPIRI

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O.CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7

Isomeric SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)O.CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.